

Application Notes and Protocols for TAMRA Probe-Based Real-Time PCR

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Compound of Interest

Compound Name: TAMRA-probe 1

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and implementing TAMRA (Tetramethylrhodamine) probe-based real-time Polymerase Chain Reaction (PCR) for the accurate and sensitive quantification of nucleic acids. These protocols are designed for professionals in research, and drug development.

Introduction to TAMRA Probes in Real-Time PCR

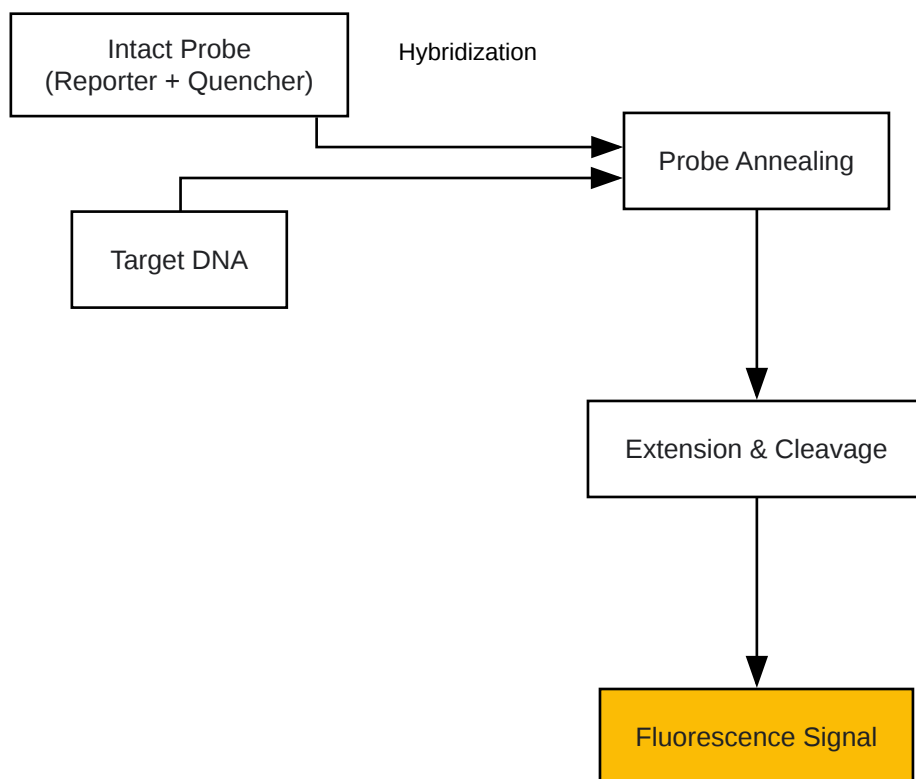
TAMRA probes are a cornerstone of probe-based qPCR, widely utilized in what is commonly known as TaqMan® chemistry.[1] These probes are dual-labeled oligonucleotides designed to hybridize to a specific target sequence within an amplified DNA segment.[2] A fluorescent reporter dye is attached to the 5' end of the probe, while a quencher dye, in this case, TAMRA, is attached to the 3' end.[1][2] This dual-labeling is fundamental to the detection mechanism.

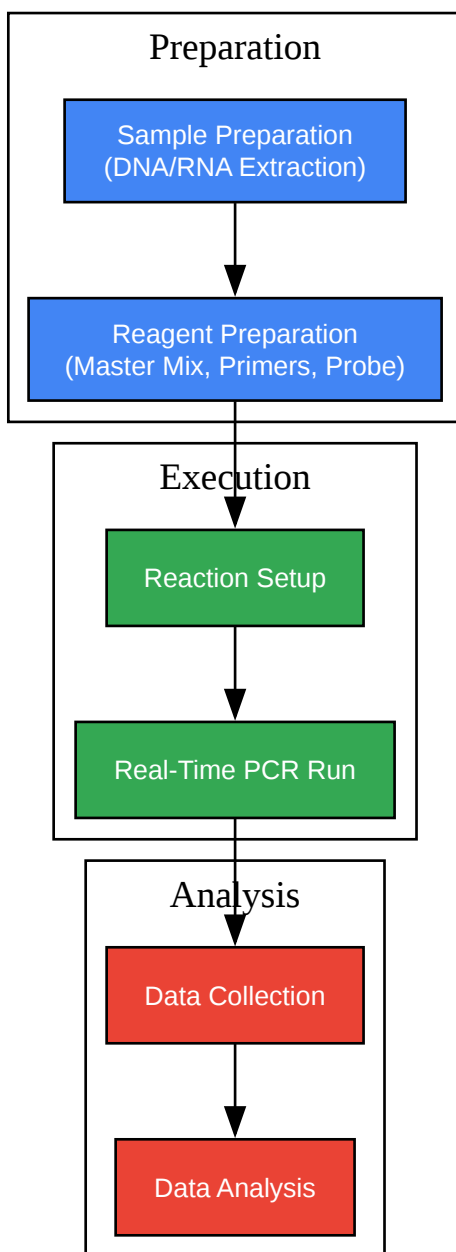
The core principle relies on Förster Resonance Energy Transfer (FRET), where the close proximity of the reporter and quencher dyes on an intact probe results in the suppression of the reporter's fluorescence.[1] During the PCR extension step, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe that has annealed to the target sequence. This cleavage separates the reporter dye from the TAMRA quencher, leading to an increase in fluorescence. This fluorescent signal is directly proportional to the amount of PCR product generated and is monitored in real-time to quantify the initial amount of target nucleic acid.

TAMRA probes are a well-established technology, valued for their reliability in various applications, including quantitative PCR (qPCR), gene expression analysis, mutation detection, and copy number variation (CNV) analysis. While newer quencher technologies exist, TAMRA probes are still widely used, particularly for maintaining consistency in ongoing research projects that have historically used this chemistry.

Mechanism of TAMRA Probe-Based Detection

The signaling pathway of a TAMRA probe-based real-time PCR assay is initiated by the specific hybridization of the probe to its target DNA sequence. The subsequent steps are detailed below and illustrated in the accompanying diagram.





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